Cas no 887212-87-5 (3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline)

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline is a fluorinated quinoline derivative featuring a 3,4-dimethylbenzenesulfonyl group and a 4-ethylpiperazine substituent. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a sulfonamide moiety with a piperazine-incorporated quinoline scaffold. The fluorine atom at the 6-position enhances electronic properties, potentially improving binding affinity in biological systems. The ethylpiperazine group may contribute to solubility and pharmacokinetic optimization. This molecule serves as a valuable intermediate for the development of pharmacologically active agents, particularly in targeting receptors or enzymes where sulfonamide and quinoline functionalities are advantageous. Its well-defined structure allows for precise modifications in drug discovery applications.
3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline structure
887212-87-5 structure
Product Name:3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline
CAS No:887212-87-5
MF:C23H26FN3O2S
MW:427.534847736359
CID:5876711
PubChem ID:16010918
Update Time:2025-06-08

3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 3-[(3,4-dimethylphenyl)sulfonyl]-4-(4-ethyl-1-piperazinyl)-6-fluoro-
    • 3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline
    • 887212-87-5
    • HMS2244I24
    • F1608-0040
    • CHEMBL1496989
    • SMR000624328
    • NCGC00112899-01
    • AKOS001859410
    • CCG-72470
    • MLS001076643
    • 3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline
    • HMS1837E03
    • C769-1010
    • Inchi: 1S/C23H26FN3O2S/c1-4-26-9-11-27(12-10-26)23-20-14-18(24)6-8-21(20)25-15-22(23)30(28,29)19-7-5-16(2)17(3)13-19/h5-8,13-15H,4,9-12H2,1-3H3
    • InChI Key: NQZCPBKSHZHYDA-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(F)=CC=2)C(N2CCN(CC)CC2)=C(S(C2=CC=C(C)C(C)=C2)(=O)=O)C=1

Computed Properties

  • Exact Mass: 427.17297642g/mol
  • Monoisotopic Mass: 427.17297642g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 61.9Ų

Experimental Properties

  • Density: 1.247±0.06 g/cm3(Predicted)
  • Boiling Point: 614.3±55.0 °C(Predicted)
  • pka: 7.42±0.10(Predicted)

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Additional information on 3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-Ethylpiperazin-1-yl)-6-Fluoroquinoline: A Comprehensive Overview

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-Ethylpiperazin-1-yl)-6-Fluoroquinoline, commonly referred to by its CAS number 887212-87-5, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their versatile applications in drug discovery and materials science. The structure of this compound is characterized by a quinoline ring system substituted with a sulfonyl group at the 3-position and an ethylpiperazine moiety at the 4-position, along with a fluorine atom at the 6-position.

The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-Ethylpiperazin-1-yl)-6-Fluoroquinoline involves a series of intricate organic reactions, including nucleophilic substitutions, Friedel-Crafts alkylation, and coupling reactions. The presence of the sulfonyl group introduces electronic effects that enhance the compound's stability and reactivity, while the ethylpiperazine moiety contributes to its solubility and bioavailability. The fluorine atom at the 6-position further modulates the electronic properties of the molecule, making it an attractive candidate for various applications.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Its unique structure allows it to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, research has shown that 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-Ethylpiperazin-1-yl)-6-Fluoroquinoline exhibits potent inhibitory activity against certain kinases, making it a promising lead compound for anti-cancer drug development. Additionally, its ability to modulate ion channels suggests potential applications in treating neurological disorders such as epilepsy and chronic pain.

In terms of materials science, this compound has shown promise as a building block for advanced materials such as organic semiconductors and coordination polymers. Its aromaticity and functional groups enable strong π–π interactions and metal-ligand coordination, which are essential for constructing materials with tailored electronic properties. Recent advancements in thin-film transistor technology have demonstrated that derivatives of this compound can exhibit high carrier mobility, making them suitable for use in flexible electronics and optoelectronic devices.

The environmental impact of CAS No 887212-87-5 has also been a topic of interest in recent research. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not persist long-term in natural environments. However, further investigations are required to fully understand its ecological footprint and to develop strategies for minimizing its environmental impact during synthesis and application.

In conclusion, 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-Ethylpiperazin-1-yl)-6-Fluoroquinoline (CAS No 887212-87-5) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers in developing novel drugs and advanced materials. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in shaping future innovations in these fields.

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